Halogen SAR at the 2-Position: Bromine vs. Chlorine vs. Iodine in Triphenylethylene ER Binding
In a direct head-to-head comparison of halogenated triphenylethylenes, the 2-bromo derivatives demonstrated estrogen receptor competitive binding activity that was statistically indistinguishable from the 2-chloro analogs, while both significantly outperformed the 2-iodo derivatives [1]. The rank order of activity for the 1,1-bis-4-hydroxyphenyl series was Br ≈ Cl > I, with the iodo derivative showing markedly reduced competition for [³H]estradiol binding to rat uterine cytosol ER [1].
| Evidence Dimension | Competitive binding affinity for estrogen receptor (rat uterine cytosol, [³H]estradiol displacement) |
|---|---|
| Target Compound Data | 2-Bromo-1,1-bis(4-hydroxyphenyl)-2-phenylethylene (Br-BHPE) and related 2-bromo congeners show high competition; exact RBA not reported but equivalent to chloro series |
| Comparator Or Baseline | 2-Chloro derivative: similar activity; 2-Iodo derivative: significantly lower activity. Non-halogenated analogs: very good competitors in vitro but less active in vivo |
| Quantified Difference | Bromo ≈ Chloro >> Iodo (statistical significance, p not specified); non-halogenated derivatives less active in uterotrophic assay at standard doses |
| Conditions | Rat uterine low-salt extractable 'cytosol' estrogen receptor; competitive binding assay with [³H]estradiol; in vivo immature female rat uterotrophic assay (20 µg dose) |
Why This Matters
Choosing the bromo over the iodo derivative is essential for achieving detectable ER binding, while the bromo compound offers equivalent in vitro potency to the chloro analog with distinct radiolabeling utility for ⁸⁰ᵐBr studies.
- [1] DeSombre, E.R., Mease, R.C., Sanghavl, J., Singh, T., Seevers, R.H., & Hughes, A. (1988). Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes. Journal of Steroid Biochemistry, 29(6), 583–590. View Source
